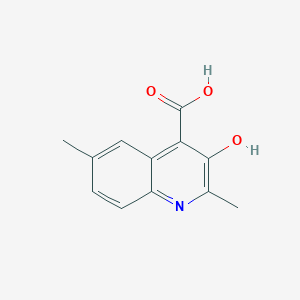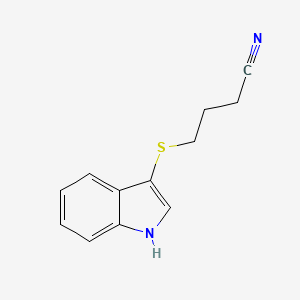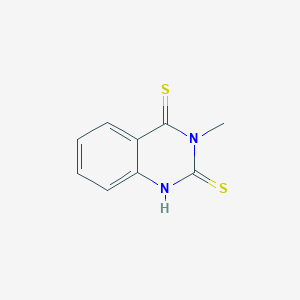![molecular formula C13H9NO2 B11891606 3H-Cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B11891606.png)
3H-Cyclopenta[c]quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-Cyclopenta[c]quinoline-4-carboxylic acid is a heterocyclic compound that belongs to the quinoline family This compound is characterized by a fused cyclopentane ring and a quinoline core, which imparts unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Cyclopenta[c]quinoline-4-carboxylic acid can be achieved through several methods. One common approach is the Pfitzinger reaction, which involves the condensation of isatins with ketones under acidic conditions . This method provides a straightforward and efficient route to obtain quinoline-4-carboxylic acid derivatives. Another method involves the Doebner hydrogen-transfer reaction, which is a three-component synthesis using anilines, aldehydes, and β-ketoesters .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as zinc triflate (Zn(OTf)2), and microwave irradiation has been explored to enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
3H-Cyclopenta[c]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline derivatives .
科学的研究の応用
3H-Cyclopenta[c]quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
作用機序
The mechanism of action of 3H-Cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tyrosine kinases, topoisomerase, and tubulin polymerization . These interactions disrupt cellular processes, leading to the inhibition of cell growth and proliferation. Additionally, the compound exhibits antioxidant properties by terminating radical chain reactions, thereby protecting cells from oxidative stress .
類似化合物との比較
Similar Compounds
Quinoline-4-carboxylic acid: Shares a similar quinoline core but lacks the fused cyclopentane ring.
Tetrahydroquinoline derivatives: Reduced forms of quinoline with similar biological activities.
Phenanthroline derivatives: Structurally related compounds with potential biological activities
Uniqueness
3H-Cyclopenta[c]quinoline-4-carboxylic acid is unique due to its fused cyclopentane ring, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various research applications.
特性
分子式 |
C13H9NO2 |
|---|---|
分子量 |
211.22 g/mol |
IUPAC名 |
3H-cyclopenta[c]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H9NO2/c15-13(16)12-10-6-3-5-8(10)9-4-1-2-7-11(9)14-12/h1-5,7H,6H2,(H,15,16) |
InChIキー |
GTIJKKCQLJJUOA-UHFFFAOYSA-N |
正規SMILES |
C1C=CC2=C1C(=NC3=CC=CC=C23)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Bromo-1-methyl-3a,7a-dihydro-1H-benzo[d][1,2,3]triazole](/img/structure/B11891542.png)

![7-(4-Methylpiperazin-1-YL)imidazo[1,2-A]pyridine](/img/structure/B11891544.png)






![3-Bromo-6-fluoroimidazo[1,5-a]pyridine](/img/structure/B11891598.png)


